molecular formula C14H17BrN2O3 B13098591 tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13098591
M. Wt: 341.20 g/mol
InChI Key: DXVGXQLNDYFHTH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate is a highly versatile chemical intermediate prized in medicinal chemistry and chemical biology for the construction of complex, biologically active molecules. Its primary research value lies in its application as a key precursor in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] , a revolutionary therapeutic modality. The bromomethyl group serves as a critical handle for facile functionalization, typically through nucleophilic substitution or metal-catalyzed cross-coupling reactions, to install a linker necessary for connecting an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting moiety. This specific benzimidazole scaffold is frequently employed in the development of kinase inhibitors [2] , as the core structure can mimic ATP and bind effectively to the kinase hinge region. Consequently, researchers utilize this compound to create targeted degraders of various kinases, exploring new avenues for drug discovery in oncology and other disease areas. The tert-butyloxycarbonyl (Boc) protecting group is strategically important, as it safeguards the imidazole nitrogen during synthetic sequences and can be readily removed under mild acidic conditions to unveil a reactive secondary amine for further derivatization [3] . Its utility is further demonstrated in the synthesis of analogs of known inhibitors, such as Fedratinib, highlighting its role in lead optimization campaigns to improve potency, selectivity, and pharmacokinetic properties.

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-6-methoxybenzimidazole-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-12-9(7-15)5-10(19-4)6-11(12)17/h5-6,8H,7H2,1-4H3

InChI Key

DXVGXQLNDYFHTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=C(C=C21)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, and the benzimidazole core can undergo reduction reactions under suitable conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the benzimidazole core.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions can be used for ester hydrolysis.

Major Products:

  • Substituted benzimidazole derivatives
  • Hydroxylated benzimidazole derivatives
  • Carboxylic acid derivatives

Scientific Research Applications

Tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound featuring a tert-butyl ester group, a bromomethyl substituent at the 4-position, and a methoxy group at the 6-position of the benzo[d]imidazole ring. It has a molecular weight of approximately 311.17 g/mol. The biological activity of this compound is attributed to its structural motifs, which are typical of imidazole derivatives. These compounds can interact with various biological targets, potentially influencing biochemical pathways related to antimicrobial and antiviral activities, suggesting therapeutic applications in treating infections or diseases caused by pathogens.

Potential Applications

This compound and similar compounds have potential applications in various fields:

  • Therapeutic Agent: It can interact with biological targets through non-covalent interactions like hydrogen bonding and hydrophobic interactions, modulating different biochemical pathways effectively.
  • Antimicrobial and Antiviral Activities: Imidazole derivatives are known for their potential in treating infections or diseases caused by pathogens.

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesSimilarity
Tert-butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylateBromine at 5-position0.75
Tert-butyl 6-chloro-1H-benzo[d]imidazole-1-carboxylateChlorine instead of bromine0.60
Tert-butyl (3-(bromomethyl)phenyl)carbamateDifferent aromatic substitution0.69
Tert-butyl (4-(bromomethyl)phenyl)carbamateSimilar bromomethyl group0.69
Tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateDifferent heterocyclic structure0.60

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate would depend on its specific application. In general, benzimidazole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules and affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, while the tert-butyl ester group can enhance its stability and bioavailability.

Comparison with Similar Compounds

Functional Group Variations in Benzimidazole Derivatives

tert-Butyl 6-Hydroxy-1H-Benzo[d]imidazole-1-Carboxylate (166)
  • Structure : Differs by a hydroxy group at position 6 instead of methoxy and lacks the bromomethyl group at position 3.
  • Synthesis : Prepared via Boc protection of 6-hydroxybenzimidazole using Boc₂O and DIPEA in 1,4-dioxane at 80°C, yielding 80% product .
  • Physical Properties : Melting point 158–160°C; polar due to the hydroxy group, contrasting with the lipophilic bromomethyl analog .
(+)-tert-Butyl 4-[(2S,3S)-3-Dibenzylaminotetrahydrofuran-2-yl]imidazole-1-Carboxylate (19)
  • Structure : Contains a tetrahydrofuran (THF) ring and dibenzylamine substituent instead of bromomethyl/methoxy groups.
  • Synthesis : Involves stereoselective cyclization and Boc protection in THF at ambient temperature, followed by hydrogenation for deprotection .
  • Applications : Used in chiral synthesis, contrasting with the target compound’s role as an electrophilic intermediate .
4-[(tert-Butoxy-S-Phenylalanyl)Carbonyl]-5-[(Benzyloxy-S-Leucyl)Carbonyl]-1H-Imidazole (4{39})
  • Structure : Peptide-functionalized imidazole with Boc and benzyloxycarbonyl (Cbz) groups.
  • Reactivity : Suited for peptide coupling rather than alkylation, highlighting the bromomethyl group’s unique utility in the target compound .

Substituent Effects on Reactivity and Stability

Compound Key Substituents Reactivity Stability
Target Compound 4-Bromomethyl, 6-methoxy High alkylation potential; Boc deprotection under acidic conditions Sensitive to light/moisture due to Br
Compound 166 (Hydroxy) 6-Hydroxy Limited alkylation; polar interactions Unstable as a solid
Compound 19 (THF-amine) THF, dibenzylamine Chiral building block Stable under hydrogenation
Compound 4{39} (Peptide) Peptide chains Peptide coupling Stable in organic solvents

Biological Activity

tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C14H17BrN2O3
  • Molecular Weight : 341.20 g/mol
  • CAS Number : 1823836-59-4

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus62.5 μg/ml
Escherichia coli100 μg/ml
Pseudomonas aeruginosa50 μg/ml

In a study comparing the antimicrobial efficacy of several benzimidazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Anticancer Activity

The benzimidazole scaffold is known for its anticancer properties. Compounds similar to this compound have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A study highlighted the compound's ability to inhibit the growth of cancer cells in vitro, with IC50 values indicating significant cytotoxicity against human cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)7.5Cell cycle arrest

These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural characteristics. The presence of the bromomethyl group and methoxy substituent in this compound enhances its interaction with biological targets, which is crucial for its antimicrobial and anticancer effects.

Key Structural Features:

  • The bromomethyl group is believed to play a role in enhancing lipophilicity, facilitating membrane penetration.
  • The methoxy group may contribute to increased electron density on the aromatic ring, improving binding affinity to target proteins.

Case Studies

Several studies have investigated the biological activity of related benzimidazole compounds, providing context for the potential applications of this compound.

  • Antimicrobial Efficacy Study : A comparative analysis of various benzimidazole derivatives demonstrated that compounds with similar substitutions exhibited varying degrees of antibacterial activity, reinforcing the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that modifications on the benzimidazole core significantly affected cytotoxicity, with certain derivatives showing enhanced potency compared to others .

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